7-Hydroxy-6-methoxyphthalide

Übersicht

Beschreibung

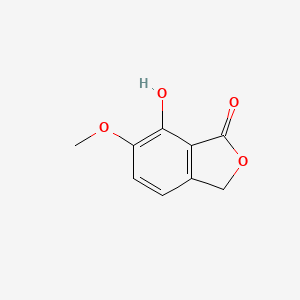

7-Hydroxy-6-methoxyphthalide is a chemical compound with the molecular formula C9H8O4. It is a derivative of phthalide, characterized by the presence of a hydroxy group at the 7th position and a methoxy group at the 6th position on the phthalide ring. This compound is known for its potential biological activities and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-methoxyphthalide can be achieved through several methods. One common approach involves the cyclization of 2-carboxy-3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Another method involves the use of 3-(1-hydroxycarbethoxy/alkyl)phthalides as starting materials. These compounds undergo a reaction with diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3), and tert-butyl hydroperoxide (TBHP) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methoxy group at position 6 participates in reactions under strongly basic conditions. For example:

-

LDA-HMPA-Mediated Substitution : Treatment with lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in THF at -78°C enables selective substitution at the methoxy position, yielding derivatives like 7-methoxy-3-(phenylthio)phthalide .

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| THF, -78°C, N₂ atmosphere | LDA, HMPA, phenylthiol | 7-Methoxy-3-(phenylthio)phthalide | 49% |

Condensation and Cyclization

The compound serves as a precursor in synthesizing heterocyclic systems:

-

Dieckmann Cyclization : Reacts with methyl malonyl chloride under basic conditions to form bicyclic intermediates, which undergo cyclization to yield pyrazolo[4,3-b]pyridine derivatives .

-

Coumarin Synthesis : Participates in solvent-free condensation with phenylacetic acids under DABCO catalysis to form 3-aryl coumarins .

Hydroxymethylation and Stability

The hydroxy group at position 7 can undergo hydroxymethylation, altering its physicochemical properties. Stability studies reveal:

-

Enzymatic Degradation : In carboxypeptidase A (25 U/mL), hydroxymethylated derivatives exhibit a half-life of 9.1 hours, contrasting with non-hydroxymethyl analogs degrading within 47 minutes .

| Compound Type | Condition | Half-Life | Reference |

|---|---|---|---|

| Hydroxymethyl derivative | pH 7.4 buffer | >24 hours | |

| Non-hydroxymethyl derivative | Carboxypeptidase A (50 U/mL) | 23 minutes |

Reductive Methoxylation

Under cobalt catalysis, phthalide derivatives undergo reductive methoxylation with methanol and molecular hydrogen. While direct data for 7-hydroxy-6-methoxyphthalide is limited, analogous reactions show:

-

Catalytic Efficiency : Co(BF₄)₂ with Triphos ligand achieves >90% yield in phthalimide methoxylation at 90°C and 30 bar H₂ .

Comparative Reactivity with Structural Analogs

Positional isomers exhibit distinct reactivities:

Oxidative Pathways

The phthalide core is susceptible to oxidation:

-

Hydroxyl Radical Reactions : Forms hydroperoxy aldehydes (HPALD) via O₂ addition at the α-position to the hydroxy group, a pathway observed in atmospheric chemistry studies .

Key Research Insights

-

Synthetic Utility : The hydroxy and methoxy groups enable regioselective modifications, making the compound valuable in medicinal chemistry for anti-inflammatory and anticancer agent development .

-

Stability Profile : Hydroxymethylation enhances enzymatic stability, suggesting applications in prodrug design .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

7-Hydroxy-6-methoxyphthalide has the molecular formula and exhibits notable biochemical activities. Its mechanism of action primarily involves:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of mitogen-activated protein kinases (MAPKs), activating the mitochondrial apoptosis pathway.

- Anti-inflammatory Activity : Derivatives of this compound have demonstrated inhibitory effects on superoxide generation by human neutrophils, suggesting potential applications in treating inflammatory conditions.

Scientific Research Applications

The applications of this compound can be categorized as follows:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating advancements in synthetic chemistry.

Biology

- Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in various cancer cell lines, making it a candidate for further investigation in cancer therapies.

- Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a potential agent in oxidative stress-related diseases .

Medicine

- Therapeutic Potential : Ongoing research explores its efficacy against different types of cancers and inflammatory diseases, particularly due to its apoptotic effects on tumor cells .

Industry

- Pharmaceutical Development : Utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals, contributing to the production of new therapeutic agents .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HeLa cells (cervical cancer) and reported significant apoptosis induction with an IC50 value indicating effective cytotoxicity. The mechanism involved ROS generation leading to mitochondrial dysfunction .

Case Study 2: Anti-inflammatory Effects

Research focused on derivatives of this compound showed promising results in inhibiting superoxide production from neutrophils, with IC50 values below 30 μM. These findings suggest its potential utility in managing inflammatory diseases .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 7-Hydroxy-6-methoxyphthalide involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the regulation of mitogen-activated protein kinases (MAPKs). This leads to the activation of the mitochondrial apoptosis pathway, resulting in cell death .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy-6-methoxyphthalide can be compared with other similar compounds such as:

5-Hydroxy-7-methoxyphthalide: Similar structure but with the hydroxy and methoxy groups at different positions. It exhibits different biological activities and reactivity.

6,7-Dimethoxyphthalide: Contains two methoxy groups instead of one hydroxy and one methoxy group. It has distinct chemical properties and applications.

7-Hydroxy-5-methoxyphthalide: Another positional isomer with different biological activities and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its isomers and analogs .

Biologische Aktivität

7-Hydroxy-6-methoxyphthalide, also known as MA-1, is a compound that has garnered attention for its diverse biological activities. It is a phthalide derivative primarily isolated from various natural sources, including fungi and plants. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.157 g/mol

- Density : 1.402 g/cm³

- Boiling Point : 425.8 °C

- Flash Point : 181 °C

Sources and Isolation

This compound has been isolated from various fungal species, notably Penicillium pinophilum, which is known for producing secondary metabolites with significant biological activities . The compound's structural characteristics contribute to its diverse interactions within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several pathogens. In a study examining its effects on bacterial strains, the compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 50 µg/mL for certain strains, suggesting potent antimicrobial efficacy .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound showed a notable ability to scavenge free radicals, with IC50 values indicating effective antioxidant capacity comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions .

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound on various cancer cell lines. For instance, it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing IC50 values ranging from 20 to 30 µM depending on the cell line tested .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : Through the activation of intrinsic apoptotic pathways, it promotes programmed cell death in malignant cells.

- Modulation of Signaling Pathways : It appears to modulate key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various phthalides, including this compound, highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth when treated with this compound.

Case Study 2: Anticancer Potential

In a laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates. Flow cytometry analysis confirmed the induction of apoptotic markers.

Eigenschaften

IUPAC Name |

7-hydroxy-6-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-12-6-3-2-5-4-13-9(11)7(5)8(6)10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYWSBFTOXPGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(COC2=O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183948 | |

| Record name | 7-Hydroxy-6-methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29809-16-3 | |

| Record name | 7-Hydroxy-6-methoxyphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-6-methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.